2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride
Description
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a piperazine derivative characterized by a thiophene sulfonyl group and a methyl substituent on the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological and industrial applications, including roles as catalysts, intermediates in organic synthesis, and bioactive agents . The thiophene moiety in this compound may enhance its electronic properties and binding affinity in biological systems, while the sulfonyl group contributes to stability and solubility.
Similar protocols are described for other piperazine sulfonamides .
Properties
IUPAC Name |
2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQJXUVXHFZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
The 2-methylpiperazine intermediate is synthesized via N-alkylation of piperazine. A representative protocol involves:
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Reacting piperazine with methyl iodide (1.2 eq) in anhydrous THF
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Using potassium carbonate (3 eq) as a base at 60°C for 12 hours
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Isolating 2-methylpiperazine with 78% yield after aqueous workup
Alternative methods employ reductive amination, though alkylation remains preferred for cost efficiency.
Sulfonation with Thiophene-2-sulfonyl Chloride
The critical sulfonation step utilizes thiophene-2-sulfonyl chloride (1.1 eq) under inert conditions:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | DIPEA (3 eq) | |
| Temperature | 0°C → RT over 4 hours | |
| Yield | 85–92% |
Mechanistic studies show the reaction proceeds via nucleophilic aromatic substitution, with the methyl group directing sulfonation to the piperazine nitrogen.
Hydrochloride Salt Formation
Final salt precipitation employs:
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Gaseous HCl bubbled into an ethyl acetate solution of the free base
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Stirring at −20°C for crystallization
Process Optimization Strategies
Protecting Group Chemistry
The IJNRD study demonstrates Boc-protection/deprotection sequences to prevent side reactions:
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Boc-anhydride (1.5 eq) in DMF at 0°C
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Deprotection with 4M HCl/dioxane (20 vol%)
This approach increased overall yield from 62% to 81% in multi-step syntheses.
Catalytic Enhancements
Patent WO2014191548A1 reveals Pd-mediated coupling methods:
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Pd(OAc)₂ (0.1 eq) with Xantphos ligand (0.2 eq)
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80°C in toluene for 8 hours
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94% conversion efficiency
Analytical Characterization
Spectroscopic Data
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δ 3.06 (d, J = 9.0 Hz, CH₂-piperazine)
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δ 7.40 (s, thiophene-H)
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δ 8.0 (s, NH·HCl)
HRMS (ESI⁺) :
Purity Assessment
Industrial batches achieve:
Industrial Scaling Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine on the piperazine ring (not bearing the sulfonyl group) can undergo alkylation or arylation under basic conditions. For example:
Mechanistic Insight : The lone pair on the piperazine nitrogen attacks electrophiles (e.g., alkyl halides), facilitated by bases like K₂CO₃ to deprotonate the amine . Palladium-catalyzed couplings enable C–N bond formation with aryl halides .
Reduction and Oxidation Reactions
The sulfonamide group exhibits limited redox activity, but the piperazine ring and thiophene moiety may participate:
Key Note : Sulfonamides are typically stable toward reduction , but the thiophene ring may oxidize to a sulfone under strong oxidative conditions.
Hydrolysis and Stability
The sulfonamide bond (S–N) demonstrates stability under mild conditions but may cleave under extreme acidity/basicity:
| Conditions | Outcome | Source |
|---|---|---|
| 6M HCl, reflux | Partial cleavage to thiophene-2-sulfonic acid and piperazine | |
| 14M NaOH, ethanol | No degradation (stable up to 100°C) |
Industrial Relevance : Hydrolytic stability is critical for pharmaceutical applications, requiring pH-controlled formulations .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring may undergo halogenation or nitration at the 5-position due to electron-rich sulfur heteroatom:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | 5-Bromo-thiophene derivative | |
| Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro-thiophene product |
Regioselectivity : Electron-donating sulfonyl groups direct electrophiles to the 5-position of thiophene .
Complexation and Ligand Behavior
The piperazine nitrogen can act as a ligand in coordination chemistry:
| Metal Ion | Conditions | Application | Source |
|---|---|---|---|
| Cu(II) | Aqueous methanol, r.t. | Catalytic complexes for oxidation | |
| Pd(II) | DMF, 80°C | Cross-coupling catalysts |
Structural Impact : Coordination alters the piperazine ring’s conformation, enhancing catalytic activity in cross-coupling reactions .
Scientific Research Applications
Anticancer Activity
Research has indicated that piperazine derivatives, including those similar to 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride, exhibit promising anticancer properties. For instance, compounds derived from piperazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
Inhibition of Lysyl Oxidase (LOX)
LOX is a critical enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, making it a target for cancer metastasis inhibition. Compounds with similar structures to this compound have been evaluated for their ability to inhibit LOX activity. One study reported that modifications at the sulfonyl linker significantly enhanced LOX inhibition potency, suggesting that structural analogs could be developed for therapeutic use .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique thiophene-sulfonyl-piperazine framework allows for the synthesis of various derivatives through established organic reactions such as nucleophilic substitutions and coupling reactions. The ability to modify the thiophene ring or the piperazine moiety opens pathways for creating novel compounds with tailored biological activities .
Structure-Activity Relationship Studies
The structural characteristics of this compound are pivotal in understanding its biological activity. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the thiophene and piperazine components can significantly influence pharmacological properties. For example, altering substituents on the thiophene ring can enhance binding affinity to specific biological targets, making it a subject of interest in drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
Piperazine derivatives vary significantly based on substituents, which influence physicochemical properties and biological activity. Key analogues include:
Key Observations :
- Thiophene vs.
Physicochemical Properties
Thermal Stability:
- Piperazine Hydrochloride : Shows 5.08% mass loss at 25–140°C due to solvent volatilization .
- Piperazine Dihydrochloride : Loses 13.90% mass at 25–190°C, attributed to water release .
- Target Compound : Expected to exhibit higher thermal stability than piperazine hydrochloride due to the thiophene sulfonyl group, which may form stronger intermolecular interactions.
NMR Spectral Data:
- Piperazine derivatives show distinct $ ^1H $ and $ ^{13}C $ NMR shifts based on substitution. For example:
- Piperazine hydrochloride: $ ^1H $ δ 3.11 (deshielded N–H), $ ^{13}C $ δ 45.3 .
- 1-(5-Chloro-2-methoxyphenyl)piperazine HCl: Aromatic protons (δ 6.5–7.5) and methoxy groups (δ ~3.8) dominate .
- Target Compound : Predicted $ ^1H $ signals for thiophene (δ ~7.0–7.5) and sulfonyl groups (δ ~3.5–4.0 for S–O) .
Biological Activity
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects. The discussion is supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophene-2-sulfonyl group and a methyl group. This unique structure contributes to its interaction with various biological targets.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives containing thiophene and piperazine moieties. This compound has shown promising results against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Pseudomonas aeruginosa | 14 |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF7).
The anticancer activity is attributed to the compound's ability to inhibit topoisomerase II, a key enzyme involved in DNA replication.
The biological activity of this compound can be explained through its interactions with specific molecular targets:
- Enzyme Inhibition: The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acids, modulating the activity of enzymes or receptors.
- Receptor Agonism: Similar compounds have been shown to act as agonists at dopamine receptors, which could contribute to neuropharmacological effects .
Case Studies
A study focusing on the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the thiophene and piperazine rings significantly affect their biological activity. Compounds that retained the thiophene sulfonyl group exhibited enhanced antimicrobial and anticancer properties compared to those lacking this feature .
Q & A
Basic: What synthetic methodologies are typically employed for the preparation of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride?
The synthesis involves sulfonylation of the piperazine core using thiophene-2-sulfonyl chloride. A standard protocol includes:
- Reacting 2-methylpiperazine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
- Maintaining temperatures between 0–5°C to control exothermic reactions.
- Neutralizing excess sulfonyl chloride with aqueous sodium bicarbonate (pH 8–9).
- Purification via recrystallization from ethanol/water (3:1 v/v) yields the hydrochloride salt. Optimizing stoichiometry (1:1 molar ratio) minimizes di-sulfonylated by-products .
Advanced: How can rotational isomerism in the sulfonamide group complicate NMR characterization, and what analytical strategies resolve this?
The sulfonamide group’s restricted rotation creates distinct NMR signals for rotational isomers . To address this:
- Use high-resolution NMR (≥500 MHz) and variable-temperature experiments (e.g., 25–60°C) to coalesce split peaks.
- Confirm assignments via 2D COSY and NOESY to distinguish between axial/equatorial proton environments.
- Cross-validate with LC-HRMS (e.g., [M+H]+ calculated for C₉H₁₅N₂O₂S₂Cl: 307.02) to ensure molecular integrity .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (particle size <5 µm).
- Storage : Airtight containers under inert gas (argon) at 15–25°C, isolated from strong oxidizers (e.g., peroxides).
- Spill Management : Neutralize with sodium carbonate and adsorb using vermiculite .
Advanced: How can researchers optimize reaction yields while minimizing thiophene ring sulfonation side reactions?
Competitive sulfonation at the thiophene’s β-position can be mitigated by:
- Protecting group strategies : Temporarily blocking the thiophene’s reactive sites with tert-butyldimethylsilyl (TBDMS) groups.
- Low-temperature kinetics : Conduct reactions at –10°C to favor amine sulfonylation over aromatic electrophilic substitution.
- Catalytic control : Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation (yield improvement: ~15–20%) .
Basic: Which analytical techniques are recommended for assessing purity and structural integrity?
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 220 nm.
- FT-IR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹.
- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N, S .
Advanced: What experimental designs address discrepancies in biological activity assays caused by hydrochloride counterion variability?
- Counterion standardization : Recrystallize the compound using concentrated HCl in isopropanol to ensure consistent HCl stoichiometry.
- Ion-pair chromatography : Monitor counterion content via IC (ion chromatography) with suppressed conductivity detection.
- Comparative assays : Test free base vs. hydrochloride forms in parallel to isolate counterion effects on receptor binding .
Basic: How is the compound’s stability profiled under different storage conditions?
- Accelerated stability studies : 40°C/75% RH for 6 months. Degradation <2% by HPLC indicates room-temperature stability.
- Light sensitivity : Store in amber glass; UV-visible spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability).
- Solution stability : PBS (pH 7.4) at 37°C shows <5% decomposition over 72 hours .
Advanced: What computational methods predict the compound’s solubility and partition coefficient (log P)?
- Molecular dynamics simulations : Use AMBER or GROMACS with TIP3P water models to estimate aqueous solubility.
- QSAR models : Apply Molinspiration or ACD/Percepta to calculate log P (predicted ~1.8 ±0.3).
- Experimental validation : Shake-flask method (octanol/water) with HPLC quantification .
Basic: What are the key regulatory considerations for using this compound in preclinical studies?
- IACUC protocols : Ensure compliance with OECD Guidelines 423 (acute toxicity) and 407 (repeated-dose 28-day).
- Genotoxicity screening : Ames test (OECD 471) and micronucleus assay (OECD 487) required for impurity profiling.
- Environmental safety : Dispose via EPA-approved incineration (40 CFR Part 261) .
Advanced: How can researchers resolve contradictory bioactivity data arising from polymorphic forms?
- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to isolate forms.
- PXRD and DSC : Characterize thermal transitions (melting points ±5°C) and crystal lattice parameters.
- In vitro correlation : Compare IC50 values of polymorphs against target enzymes (e.g., kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
